molecular formula C8H13NO B15076427 4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one CAS No. 33984-80-4

4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one

Cat. No.: B15076427
CAS No.: 33984-80-4
M. Wt: 139.19 g/mol
InChI Key: WYNYHWDCLXGEKC-UHFFFAOYSA-N
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Description

4,4,5-Trimethyl-3-azabicyclo[310]hexan-2-one is a bicyclic compound with the molecular formula C8H13NO It is characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one
  • 1,4,4,5-Tetramethyl-3-azabicyclo[3.1.0]hexan-2-one
  • 2-Methoxy-4,4,5-Trimethyl-3-azabicyclo[3.1.0]hex-2-ene

Comparison: 4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

33984-80-4

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4,4,5-trimethyl-3-azabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C8H13NO/c1-7(2)8(3)4-5(8)6(10)9-7/h5H,4H2,1-3H3,(H,9,10)

InChI Key

WYNYHWDCLXGEKC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CC2C(=O)N1)C)C

Origin of Product

United States

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